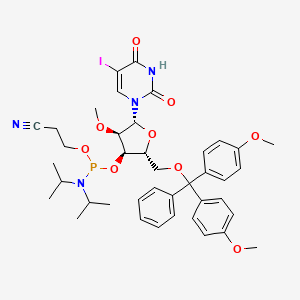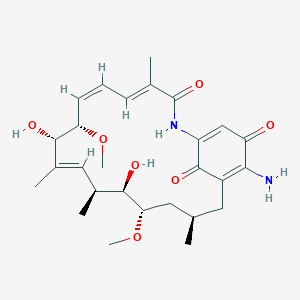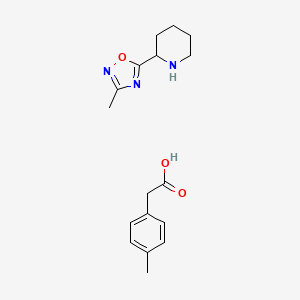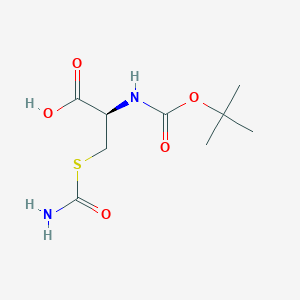
5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-CEN-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is a nucleoside phosphoramidite containing an iodouridine nucleoside with a 2’-O-methyl group. This compound is primarily used in the synthesis of special oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite typically involves the protection of the hydroxyl groups of the nucleoside, followed by iodination and methylationThe reaction conditions often include the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is commonly used in coupling reactions to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and oxidizing agents like iodine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which can be used in various applications, including genetic research and therapeutic development .
Aplicaciones Científicas De Investigación
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of probes and primers for PCR and other molecular biology techniques.
Medicine: Utilized in the design of antisense oligonucleotides and siRNA for gene therapy.
Industry: Applied in the production of diagnostic kits and therapeutic agents
Mecanismo De Acción
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can inhibit or modify the expression of target genes. The molecular targets and pathways involved include RNA interference and antisense mechanisms, which are crucial for gene regulation and therapeutic interventions .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMTr-2’-O-methyl-uridine-3’-Methoxy-phosphoramidite: Similar in structure but lacks the iodine atom.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl-phosphonamidite: Contains a different nucleoside base and is used for similar applications
Uniqueness
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is unique due to the presence of the iodine atom, which allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly valuable for creating specialized oligonucleotides with unique properties .
Propiedades
Fórmula molecular |
C40H48IN4O9P |
|---|---|
Peso molecular |
886.7 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1 |
Clave InChI |
HKRBVLVOTKMIQV-NITXCQAWSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)







![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
